molecular formula C5H11ClN4 B12358633 4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine

4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine

Cat. No.: B12358633
M. Wt: 162.62 g/mol
InChI Key: IYUZTXWBFUPQNN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-ethylamine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium at elevated temperatures, leading to the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of substituted triazines with various functional groups.

    Oxidation Reactions: Formation of oxides or hydroxylated derivatives.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4,6-diamino-1,3,5-triazine: Similar structure but lacks the chlorine atom.

    4-Chloro-1,3,5-triazine: Similar core structure but lacks the ethyl and amine groups.

    2,4-Dichloro-1,3,5-triazine: Contains two chlorine atoms but lacks the ethyl and amine groups.

Uniqueness

4-Chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

4-chloro-2-ethyl-1,2,3,4-tetrahydro-1,3,5-triazin-6-amine

InChI

InChI=1S/C5H11ClN4/c1-2-3-8-4(6)10-5(7)9-3/h3-4,8H,2H2,1H3,(H3,7,9,10)

InChI Key

IYUZTXWBFUPQNN-UHFFFAOYSA-N

Canonical SMILES

CCC1NC(N=C(N1)N)Cl

Origin of Product

United States

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